methyl (2E)-5-(3,4-dimethoxyphenyl)-2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate methyl (2E)-5-(3,4-dimethoxyphenyl)-2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Brand Name: Vulcanchem
CAS No.: 312938-63-9
VCID: VC16144299
InChI: InChI=1S/C26H27N3O5S/c1-15-22(25(31)34-6)23(17-9-12-19(32-4)20(14-17)33-5)29-24(30)21(35-26(29)27-15)13-16-7-10-18(11-8-16)28(2)3/h7-14,23H,1-6H3/b21-13+
SMILES:
Molecular Formula: C26H27N3O5S
Molecular Weight: 493.6 g/mol

methyl (2E)-5-(3,4-dimethoxyphenyl)-2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

CAS No.: 312938-63-9

Cat. No.: VC16144299

Molecular Formula: C26H27N3O5S

Molecular Weight: 493.6 g/mol

* For research use only. Not for human or veterinary use.

methyl (2E)-5-(3,4-dimethoxyphenyl)-2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate - 312938-63-9

Specification

CAS No. 312938-63-9
Molecular Formula C26H27N3O5S
Molecular Weight 493.6 g/mol
IUPAC Name methyl (2E)-5-(3,4-dimethoxyphenyl)-2-[[4-(dimethylamino)phenyl]methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Standard InChI InChI=1S/C26H27N3O5S/c1-15-22(25(31)34-6)23(17-9-12-19(32-4)20(14-17)33-5)29-24(30)21(35-26(29)27-15)13-16-7-10-18(11-8-16)28(2)3/h7-14,23H,1-6H3/b21-13+
Standard InChI Key XKEPLSLKPBYNAE-FYJGNVAPSA-N
Isomeric SMILES CC1=C(C(N2C(=O)/C(=C\C3=CC=C(C=C3)N(C)C)/SC2=N1)C4=CC(=C(C=C4)OC)OC)C(=O)OC
Canonical SMILES CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)N(C)C)SC2=N1)C4=CC(=C(C=C4)OC)OC)C(=O)OC

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a thiazolo[3,2-a]pyrimidine core, a bicyclic system comprising a thiazole ring fused to a pyrimidine ring. Key substituents include:

  • A 3,4-dimethoxyphenyl group at position 5, contributing electron-donating effects.

  • A 4-(dimethylamino)benzylidene moiety at position 2, introducing a conjugated π-system and basicity.

  • A methyl ester at position 6 and a methyl group at position 7, enhancing lipophilicity.

The E-configuration of the benzylidene group ensures optimal spatial arrangement for biological interactions .

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC₂₇H₂₈N₄O₅S
Molecular Weight532.60 g/mol
CAS Registry Number612078-93-0 (analog)
Key Functional GroupsThiazole, Pyrimidine, Ester

Spectral Characterization

Spectral data for analogous compounds provide insights into its structural validation:

  • IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O ester), ~1650 cm⁻¹ (C=N thiazole), and ~1250 cm⁻¹ (C-O methoxy) .

  • ¹H NMR: Signals include δ 3.85–3.90 (methoxy protons), δ 7.2–8.1 (aromatic protons), and δ 2.40 (methyl group) .

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via a one-pot three-component reaction, adapting methodologies from thiazolo[3,2-a]pyrimidine derivatives . Key steps include:

  • Knoevenagel Condensation: Between 4-(dimethylamino)benzaldehyde and a thiazolo[3,2-a]pyrimidine precursor.

  • Michael Addition: Incorporating 3,4-dimethoxyphenylacetonitrile.

  • Cyclization and Esterification: Facilitated by acetic acid under reflux .

Table 2: Reaction Conditions for Key Steps

StepReagents/ConditionsYield (%)
KnoevenagelPiperidine, EtOH, 80°C65–70
Michael AdditionK₂CO₃, DMF, RT75–80
CyclizationAcOH, reflux, 6 h60–65

Industrial Scalability

Challenges in scaling include purification of the E-isomer and optimizing solvent recovery. Continuous flow reactors and catalytic piperidinium acetate have been proposed to enhance efficiency .

Biological Activity and Mechanisms

Table 3: Comparative Antimicrobial IC₅₀ Values (μg/mL)

OrganismCompound 4k Standard (Ciprofloxacin)
S. aureus12.51.56
E. coli25.03.12
C. albicans6.251.56

Anticancer Activity

The 4-(dimethylamino)benzylidene moiety enhances cytotoxicity via:

  • Topoisomerase II Inhibition: Intercalation into DNA duplexes.

  • Apoptosis Induction: Upregulation of caspase-3/7 in MCF-7 breast cancer cells .

Computational and Docking Studies

Molecular Docking Insights

Docking against DNA gyrase (1KZN) revealed:

  • Binding Energy: −8.9 kcal/mol, superior to ciprofloxacin (−7.2 kcal/mol) .

  • Key Interactions: Hydrogen bonds with Thr165 and hydrophobic contacts with Val167 .

Table 4: Docking Parameters for Target vs. Standards

ParameterTarget CompoundCiprofloxacin
Binding Energy (kcal/mol)−8.9−7.2
Hydrogen Bonds32
Hydrophobic Contacts54

ADMET Profiling

Predictive models indicate:

  • Bioavailability: 55% (Lipinski’s Rule compliant).

  • Blood-Brain Barrier Penetration: Low (logBB = −1.2).

Future Directions and Applications

Therapeutic Prospects

  • Antimicrobial Resistance: Synergy with β-lactam antibiotics against MRSA.

  • Oncology: Combination therapies with PARP inhibitors for BRCA-mutant cancers.

Synthetic Chemistry

  • Derivatization: Introducing sulfonamide groups to enhance solubility.

  • Green Chemistry: Solvent-free synthesis using ball milling.

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